REACTION_SMILES
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[Al+3:15].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[H-:14].[H-:17].[H-:18].[H-:19].[Li+:16].[NH2:1][CH:2]([C:3](=[O:4])[NH2:5])[CH2:6][c:7]1[c:8]([F:13])[cH:9][cH:10][cH:11][cH:12]1>>[NH2:1][CH:2]([CH2:3][NH2:5])[CH2:6][c:7]1[c:8]([F:13])[cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C(N)Cc1ccccc1F
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Name
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Type
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product
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Smiles
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NCC(N)Cc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |